Cas no 117604-27-0 (2-Propenamide, N-(1-phenylethyl)-)

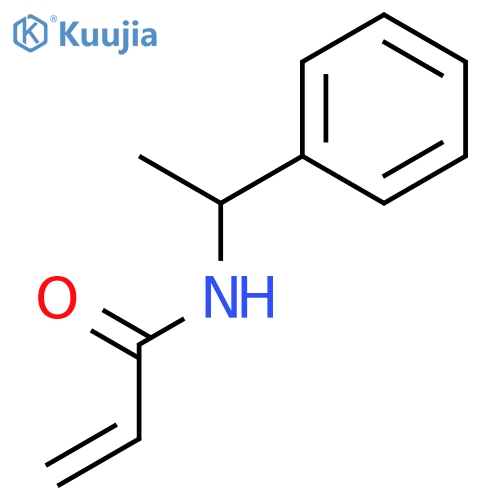

117604-27-0 structure

商品名:2-Propenamide, N-(1-phenylethyl)-

CAS番号:117604-27-0

MF:C11H13NO

メガワット:175.227022886276

MDL:MFCD00040692

CID:1206906

PubChem ID:14643195

2-Propenamide, N-(1-phenylethyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Propenamide, N-(1-phenylethyl)-

- MFCD00040692

- N-(1-Phenyl-ethyl)-acrylamide

- 117604-27-0

- A1-35366

- GP-0567

- N-(1-PHENYLETHYL)PROP-2-ENAMIDE

- AKOS009809476

- N-(1-phenylethyl) acrylamide

- SCHEMBL4415392

- CS-0335145

- D,L-N-(alpha-Phenylethyl)acrylamide

- N-(1-Phenylethyl)acrylamide

-

- MDL: MFCD00040692

- インチ: InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)

- InChIKey: RBVOJZBQNQTPRA-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=CC=C1)NC(=O)C=C

計算された属性

- せいみつぶんしりょう: 175.09979

- どういたいしつりょう: 175.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 29.1

2-Propenamide, N-(1-phenylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB123408-1g |

D,L-N-(alpha-Phenylethyl)acrylamide; . |

117604-27-0 | 1g |

€189.00 | 2025-02-21 | ||

| abcr | AB123408-5 g |

D,L-N-(alpha-Phenylethyl)acrylamide |

117604-27-0 | 5g |

€539.00 | 2023-05-10 | ||

| abcr | AB123408-5g |

D,L-N-(alpha-Phenylethyl)acrylamide; . |

117604-27-0 | 5g |

€539.00 | 2025-02-21 | ||

| abcr | AB123408-1 g |

D,L-N-(alpha-Phenylethyl)acrylamide |

117604-27-0 | 1g |

€189.00 | 2023-05-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405815-2.5g |

N-(1-phenylethyl)acrylamide |

117604-27-0 | 98% | 2.5g |

¥15109.00 | 2024-08-09 |

2-Propenamide, N-(1-phenylethyl)- 関連文献

-

Ana L. Cordeiro,Ralf Zimmermann,Stefan Gramm,Mirko Nitschke,Andreas Janke,Nicole Sch?fer,Karina Grundke,Carsten Werner Soft Matter 2009 5 1367

-

Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087

-

Alexander C. Barbati,Brian J. Kirby Soft Matter 2012 8 10598

-

4. Chiral dendrimers—from architecturally interesting hyperbranched macromolecules to functional materialsBarbara Romagnoli,Wayne Hayes J. Mater. Chem. 2002 12 767

117604-27-0 (2-Propenamide, N-(1-phenylethyl)-) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:117604-27-0)2-Propenamide, N-(1-phenylethyl)-

清らかである:99%

はかる:5g

価格 ($):319.0